molecular formula C11H13NO2 B188274 4-(Pyrrolidin-1-yl)benzoic acid CAS No. 22090-27-3

4-(Pyrrolidin-1-yl)benzoic acid

Cat. No. B188274
CAS RN: 22090-27-3
M. Wt: 191.23 g/mol
InChI Key: KPCBFFYRSJPCJH-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)benzoic acid is a chemical compound with the empirical formula C11H13NO2 . It is a heterocyclic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 4-(Pyrrolidin-1-yl)benzoic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride can give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .


Molecular Structure Analysis

The pyrrolidine ring in 4-(Pyrrolidin-1-yl)benzoic acid contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These can then be converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .


Physical And Chemical Properties Analysis

4-(Pyrrolidin-1-yl)benzoic acid is a solid with a melting point of 262-296 °C . It has a molecular weight of 191.23 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 376.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

1. Drug Discovery

  • Application : The pyrrolidine ring, which is a part of the “4-(Pyrrolidin-1-yl)benzoic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Method : The pyrrolidine ring is either constructed from different cyclic or acyclic precursors, or it’s functionalized from preformed pyrrolidine rings .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

2. Selective Androgen Receptor Modulators (SARMs)

  • Application : 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as SARMs .
  • Method : The structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives was optimized .
  • Results : The results of this optimization are not specified in the source .

3. Antibacterial and Antitubercular Agents

  • Application : New 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems have been synthesized .
  • Method : The specific method of synthesis is not provided in the source .
  • Results : These compounds have shown potential as antibacterial and antitubercular agents .

4. Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists

  • Application : A new series of cis-3,4-diphenylpyrrolidine derivatives, which include “4-(Pyrrolidin-1-yl)benzoic acid”, have been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Method : The specific method of synthesis is not provided in the source .
  • Results : The results of this optimization are not specified in the source .

5. Antimicrobial and Antifungal Agents

  • Application : Pyrrolidines, including “4-(Pyrrolidin-1-yl)benzoic acid”, are known for their versatile pharmacological activities such as antimicrobial and antifungal properties .
  • Method : The specific method of synthesis is not provided in the source .
  • Results : The results of this optimization are not specified in the source .

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .

Future Directions

While specific future directions for 4-(Pyrrolidin-1-yl)benzoic acid are not mentioned in the retrieved papers, the pyrrolidine ring and its derivatives continue to be of great interest in the field of medicinal chemistry . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes it a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCBFFYRSJPCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383735
Record name 4-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)benzoic acid

CAS RN

22090-27-3
Record name 4-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Kondo, K Kan, Y Tanada, M Bando… - Journal of medicinal …, 2002 - ACS Publications
… After condensing benzazepine 5 with 2-chloro-4-pyrrolidin-1-yl benzoic acid (6), 2 the ester group was hydrolyzed to give the carboxylic acid 8. The N-isopropylacetamide derivative (2) …
Number of citations: 65 pubs.acs.org
K Kondo, H Ogawa, T Shinohara… - Journal of medicinal …, 2000 - ACS Publications
The discovery of a series of nonpeptide arginine vasopressin V 2 receptor agonists is described. After identifying the aniline derivative 8 as our lead compound from the metabolites of …
Number of citations: 98 pubs.acs.org
X Liu, CB Chan, Q Qi, G Xiao, HR Luo… - Journal of medicinal …, 2012 - ACS Publications
Structure–activity relationship study shows that the catechol group in 7,8-dihdyroxyflavone, a selective small TrkB receptor agonist, is critical for agonistic activity. To improve the poor …
Number of citations: 68 pubs.acs.org
I Tsukamoto, H Koshio, S Akamatsu… - Bioorganic & medicinal …, 2008 - Elsevier
The present work describes the discovery of novel series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives as arginine vasopressin (AVP) V 2 …
Number of citations: 12 www.sciencedirect.com
X Liu, Q Qi, G Xiao, J Li, HR Luo, K Ye - Pharmacology, 2013 - karger.com
7, 8-Dihydroxyflavone (7, 8-DHF) acts as a TrkB receptor-specific agonist. It mimics the physiological actions of brain-derived neurotrophic factor (BDNF) and demonstrates remarkable …
Number of citations: 78 karger.com
H Yanai, Y Sasaki, Y Yamamoto, T Matsumoto - Synlett, 2015 - thieme-connect.com
In the presence of an acidic zwitterion bearing a highly stabilized carbanion, reactions of ω,ω-dialkoxy carbonyl compounds with ketene silyl acetals (KSA) resulted in an unusual …
Number of citations: 7 www.thieme-connect.com
山岡長寿 - 2019 - kyoto-phu.repo.nii.ac.jp
戦後, 日本の主要死亡原因や疾患構造が大きく変化し, 結核などの感染疾患から生活習慣病を中心とした疾患に変化してきた. 厚生労働省の 「平成 28 年人口動態統計月報年計 (概数) の概況」 1) …
Number of citations: 4 kyoto-phu.repo.nii.ac.jp

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